molecular formula C12H24N2 B13208391 1-Cyclohexyl-2-ethylpiperazine

1-Cyclohexyl-2-ethylpiperazine

Cat. No.: B13208391
M. Wt: 196.33 g/mol
InChI Key: NNCZAXLHAUEEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-2-ethylpiperazine is a derivative of piperazine, a heterocyclic organic compound. This compound features a cyclohexyl group attached to the piperazine ring, which is further substituted with an ethyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-2-ethylpiperazine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonium salts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazinones, while substitution reactions can produce various alkyl or aryl piperazines .

Scientific Research Applications

1-Cyclohexyl-2-ethylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-ethylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-Cyclohexylpiperazine
  • 1-Ethylpiperazine
  • 1-Cyclohexyl-4-methylpiperazine

Comparison: 1-Cyclohexyl-2-ethylpiperazine is unique due to the presence of both a cyclohexyl and an ethyl group on the piperazine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, 1-Cyclohexylpiperazine lacks the ethyl group, which may result in different pharmacological properties .

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

1-cyclohexyl-2-ethylpiperazine

InChI

InChI=1S/C12H24N2/c1-2-11-10-13-8-9-14(11)12-6-4-3-5-7-12/h11-13H,2-10H2,1H3

InChI Key

NNCZAXLHAUEEHP-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCCN1C2CCCCC2

Origin of Product

United States

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